Enantiomeric Identity: S-Configuration Defines Distinct Stereochemical Space vs. R-Enantiomer and Racemate
The target compound possesses a single stereocenter at C3 with defined (S)-configuration . In contrast, the (R)-enantiomer (CAS 347195-54-4) and racemic mixture (CAS 393781-68-5) are distinct chemical entities . While direct comparative biological activity data for this specific compound series is limited in public literature, the principle of chiral discrimination is well-established for piperazine-2,5-dione derivatives [1]. Procurement of the incorrect stereoisomer can compromise reproducibility and SAR interpretation.
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (3S)-configuration at C3 |
| Comparator Or Baseline | (3R)-enantiomer (CAS 347195-54-4) and racemate (CAS 393781-68-5) |
| Quantified Difference | Enantiomeric excess (ee) not specified in public sources; vendor-reported chemical purity ≥95% does not guarantee enantiopurity. Chiral analysis recommended. |
| Conditions | Chiral HPLC or optical rotation determination |
Why This Matters
For structure-activity relationship studies and chiral synthesis applications, stereochemical integrity directly impacts experimental outcomes and reproducibility.
- [1] Moure A, et al. Synthesis of enantiomerically pure perhydro-1,4-diazepine-2,5-dione and 1,4-piperazine-2,5-dione derivatives exhibiting potent activity as apoptosis inhibitors. Bioorg Med Chem Lett. 2012;22(23):7097-7099. PMID: 23079529. View Source
